molecular formula C9H16O2 B14390862 3,3-Dimethyloxocan-4-one CAS No. 88195-24-8

3,3-Dimethyloxocan-4-one

Cat. No.: B14390862
CAS No.: 88195-24-8
M. Wt: 156.22 g/mol
InChI Key: KSAWYCFDNQATED-UHFFFAOYSA-N
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Description

3,3-Dimethyloxocan-4-one is an organic compound belonging to the class of oxocanes It is characterized by a six-membered ring structure with two methyl groups attached to the third carbon and a ketone functional group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyloxocan-4-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3,3-dimethylbutanoic acid, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyloxocan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3,3-dimethyloxan-4-ol.

    Substitution: The methyl groups and the ketone functional group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced alcohols, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

3,3-Dimethyloxocan-4-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Medicine: Research into the compound’s biological activity could lead to the discovery of new therapeutic agents.

    Industry: this compound and its derivatives can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyloxocan-4-one involves its interaction with specific molecular targets and pathways. The ketone functional group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutanoic acid: A precursor used in the synthesis of 3,3-Dimethyloxocan-4-one.

    3,3-Dimethyloxan-4-ol: A reduced form of this compound.

    4-Methyl-2-pentanone: Another ketone with a similar structure but different reactivity.

Uniqueness

This compound is unique due to its six-membered ring structure with two methyl groups and a ketone functional group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

88195-24-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,3-dimethyloxocan-4-one

InChI

InChI=1S/C9H16O2/c1-9(2)7-11-6-4-3-5-8(9)10/h3-7H2,1-2H3

InChI Key

KSAWYCFDNQATED-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCCCC1=O)C

Origin of Product

United States

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